molecular formula C17H11ClN4OS B2636165 2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone CAS No. 1021996-03-1

2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone

Cat. No.: B2636165
CAS No.: 1021996-03-1
M. Wt: 354.81
InChI Key: TZJYQNWYCPPKQI-UHFFFAOYSA-N
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Description

2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone is a complex organic compound with a molecular formula of C({17})H({11})ClN(_{4})OS and a molecular weight of 354.8 g/mol . This compound features a unique structure combining a pyridine ring, a phenyl group, a prop-2-ynylthio group, and a 1,3,4-triazole ring, making it of significant interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Derivative: Starting with 2-chloropyridine, the compound undergoes a series of reactions to introduce the phenyl and prop-2-ynylthio groups.

    Triazole Ring Formation:

    Final Coupling: The final step involves coupling the triazole derivative with the pyridine derivative under controlled conditions, often using catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN(_3)) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone is unique due to its combination of a pyridine ring, a phenyl group, a prop-2-ynylthio group, and a 1,3,4-triazole ring. This structure provides a versatile scaffold for various chemical modifications and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(3-phenyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4OS/c1-2-11-24-17-21-20-15(12-7-4-3-5-8-12)22(17)16(23)13-9-6-10-19-14(13)18/h1,3-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJYQNWYCPPKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN=C(N1C(=O)C2=C(N=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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